Methyl-(4-morpholin-4-yl-phenyl)-amine is a chemical compound characterized by its complex structure, which includes a morpholine ring, a phenyl group, and an amine functional group. This compound is of significant interest in various scientific fields due to its potential applications in pharmaceuticals and organic synthesis.
The compound can be synthesized through several methods, primarily involving reactions between specific amines and aldehydes or ketones. The synthesis routes often utilize readily available starting materials, making it accessible for research and industrial applications.
Methyl-(4-morpholin-4-yl-phenyl)-amine is classified as an aromatic amine, which are compounds that contain an amine group attached to an aromatic ring. This classification is important as it influences the chemical behavior and reactivity of the compound.
The synthesis of Methyl-(4-morpholin-4-yl-phenyl)-amine can be achieved through several approaches:
The reductive amination process generally requires careful monitoring of reaction conditions, including temperature, solvent choice, and the stoichiometry of reactants to optimize yield and purity.
Methyl-(4-morpholin-4-yl-phenyl)-amine features a morpholine ring attached to a phenyl group via a methyl linkage. The general formula can be represented as C12H15N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural data include:
Methyl-(4-morpholin-4-yl-phenyl)-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Methyl-(4-morpholin-4-yl-phenyl)-amine can vary based on its application but generally involves:
Key physical properties include:
Key chemical properties include:
Methyl-(4-morpholin-4-yl-phenyl)-amine has potential applications in:
Morpholine-based compounds represent a privileged structural class in medicinal chemistry, characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. These derivatives demonstrate remarkable versatility in drug design, primarily due to their favorable physicochemical properties and diverse biological activities. Methyl-(4-morpholin-4-yl-phenyl)-amine exemplifies this important chemical class, featuring an aniline core substituted with both methylamine and morpholine functionalities at para positions. The molecular architecture of such compounds enables unique interactions with biological targets, making them valuable scaffolds in pharmaceutical development. Morpholine-containing compounds have demonstrated significant pharmacological potential across various therapeutic areas, including central nervous system disorders, infectious diseases, and metabolic conditions, underpinning their continued importance in modern drug discovery programs [1] [4].
Methyl-(4-morpholin-4-yl-phenyl)-amine, systematically named as N-methyl-1-[4-(morpholin-4-yl)phenyl]methanamine, represents a structurally distinct secondary amine featuring both morpholine and aniline pharmacophores. The compound's molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol. Structurally, it consists of three key components: (1) a central phenyl ring providing planar rigidity, (2) a morpholine moiety (tetrahydro-1,4-oxazine) attached at the para position of the phenyl ring, and (3) a methylamino group (-NH-CH₃) also para-substituted on the phenyl ring, creating a symmetrical molecular architecture [2].
Table 1: Structural Characteristics of Methyl-(4-morpholin-4-yl-phenyl)-amine
Structural Feature | Chemical Group | Stereochemical Properties | Functional Role |
---|---|---|---|
Core scaffold | Para-substituted benzene ring | Planar conformation | Provides structural rigidity and serves as conjugation bridge |
Heterocyclic component | Morpholine (1-oxa-4-azacyclohexane) | Chair conformation with N-inversion | Enhances solubility and enables hydrogen bonding |
Amine functionality | Secondary amine (N-methyl group) | Sp³ hybridization at nitrogen | Serves as hydrogen bond donor/acceptor and influences basicity |
Substituent pattern | 1,4-disubstituted phenyl | Symmetrical para orientation | Facilitates electronic conjugation across the molecule |
The morpholine ring typically adopts a chair conformation with rapid nitrogen inversion at room temperature, contributing to conformational flexibility. The secondary amine functionality exhibits moderate basicity (predicted pKa ~8-9), allowing for protonation under physiological conditions, which significantly influences its pharmacokinetic behavior. This structural configuration facilitates electronic communication between the morpholine oxygen and the amine nitrogen through the conjugated phenyl system, potentially influencing its binding interactions with biological targets. The compound can be formally classified as a para-substituted aniline derivative with a tertiary amine morpholine and a secondary aliphatic amine functionality, placing it within a specialized category of bifunctional amine-containing morpholines [2] [4].
The integration of morpholine rings into pharmaceutical agents has followed a fascinating evolutionary trajectory since morpholine's initial commercial availability in the United States in 1935. Early medicinal chemistry applications primarily exploited morpholine's favorable solubility properties and metabolic stability. By the mid-20th century, morpholine derivatives began appearing in clinically important molecules, exemplified by compounds like tridemorph (developed by BASF in the 1960s as a fungicidal agent) and morazone (developed by Ravensberg in the 1950s as a nonsteroidal anti-inflammatory drug) [4].
The 1980s-1990s witnessed a significant expansion in morpholine applications with the introduction of timolol (1978) for cardiovascular conditions, moclobemide (1992) as a reversible MAO-A inhibitor for depression, and levofloxacin (FDA-approved 1996) as a broad-spectrum antibacterial agent. These successes demonstrated morpholine's versatility beyond mere solubilizing functions, revealing direct pharmacophoric contributions in diverse target engagements. The 2000s marked the golden age of morpholine in drug development, with the World Drug Index database listing over 100 drugs containing this heterocycle by 2003. Notable additions included aprepitant (antiemetic), reboxetine (antidepressant), and gefitinib (EGFR inhibitor for cancer therapy), collectively validating morpholine as a privileged scaffold in central nervous system, antimicrobial, and oncological therapeutics [1] [4].
Methyl-(4-morpholin-4-yl-phenyl)-amine derivatives represent a specialized subclass emerging from this historical continuum, where the combination of aniline-derived amines with morpholine rings creates unique electronic and steric properties. This structural combination enables dual-point interactions with biological targets that single-ring systems cannot achieve, facilitating enhanced selectivity and binding affinity. The compound's structural relatives appear in various experimental compounds investigated for their inhibitory activities against enzymes like monoamine oxidase and carbonic anhydrase, reflecting the ongoing medicinal chemistry interest in this hybrid pharmacophore approach [7] [4].
The morpholine ring serves multiple strategic functions in the design of bioactive compounds, particularly when incorporated into complex molecules like Methyl-(4-morpholin-4-yl-phenyl)-amine:
Solubility-Modifying Effects: The morpholine oxygen atom provides a strong hydrogen-bond acceptor capability, while the tertiary nitrogen can serve as a hydrogen-bond acceptor or, when protonated, as a cation capable of ionic interactions. These properties significantly enhance aqueous solubility compared to purely aromatic or aliphatic systems. In Methyl-(4-morpholin-4-yl-phenyl)-amine, the morpholine ring counterbalances the hydrophobic character of the phenyl ring, creating an optimal logP range (predicted 1.5-2.5) that supports membrane permeability while maintaining sufficient solubility for biological interactions. This balanced hydrophilicity-lipophilicity profile is crucial for oral bioavailability and central nervous system penetration [1] [4].
Stereoelectronic Influences: Morpholine exhibits a unique electronic profile with modestly electron-donating properties at the nitrogen (σp ~0.30) and electron-withdrawing character at the oxygen. This push-pull electronic configuration, when conjugated through the phenyl ring to the methylamine group in Methyl-(4-morpholin-4-yl-phenyl)-amine, creates a polarized electronic environment that can enhance interactions with complementary binding sites on biological targets. The electron-rich nitrogen can participate in charge-transfer interactions, while the oxygen can form strong hydrogen bonds with amino acid residues in enzyme active sites [4] [7].
Metabolic Stabilization: While morpholine rings can undergo oxidative metabolism, they generally confer greater stability than simpler amine or ether functionalities. The ring structure protects the nitrogen from rapid N-oxidation or N-dealkylation pathways that commonly affect acyclic tertiary amines. This relative metabolic stability makes morpholine-containing compounds like Methyl-(4-morpholin-4-yl-phenyl)-amine attractive scaffolds for drug development, as evidenced by numerous FDA-approved drugs containing this heterocycle [4].
Target-Specific Interactions: The morpholine moiety in Methyl-(4-morpholin-4-yl-phenyl)-amine enables specific binding interactions with diverse enzyme classes:
Table 2: Bioactivity Profile of Morpholine-Containing Compounds Related to Methyl-(4-morpholin-4-yl-phenyl)-amine
Target Enzyme | Compound Example | Biological Activity | Inhibition Mechanism | Structure-Activity Insight |
---|---|---|---|---|
Monoamine oxidase B (MAO-B) | MO1 | IC₅₀ = 0.030 µM | Reversible mixed-type (Ki = 0.018 µM) | Morpholine chalcones show enhanced MAO-B selectivity over MAO-A |
Carbonic anhydrase II (CA-II) | Compound 24 | IC₅₀ = 14.68 ± 0.29 µM | Concentration-dependent (Ki = 9.64 ± 0.007 µM) | Morpholine-thiazole hybrids exhibit superior inhibition to standard acetazolamide |
Acetylcholinesterase (AChE) | MO5 | IC₅₀ = 6.1 µM | Reversible competitive (Ki = 2.52 µM) | Morpholine enhances blood-brain barrier penetration for CNS targets |
Dual AChE/MAO-B | MO5 | AChE IC₅₀ = 6.1 µM; MAO-B IC₅₀ = 1.31 µM | Differential inhibition mechanisms | Enables multi-target engagement for complex neurological disorders |
The strategic incorporation of the morpholine ring in Methyl-(4-morpholin-4-yl-phenyl)-amine and related structures enables optimization of blood-brain barrier permeability, as evidenced by studies showing morpholine-containing compounds effectively crossing this barrier with minimal toxicity to normal cells (e.g., VERO cell lines). This property is particularly valuable for targeting central nervous system disorders where many therapeutic targets reside behind this protective barrier [7].
The structural versatility of the morpholine ring allows it to serve as a conformational constraint that preorganizes molecules for optimal target binding. In Methyl-(4-morpholin-4-yl-phenyl)-amine, the semi-rigid morpholine ring may restrict rotational freedom of the aniline-morpholine bond, potentially reducing the entropic penalty upon binding to biological targets compared to more flexible analogs. This preorganization principle contributes to enhanced binding affinity and selectivity observed in many morpholine-containing bioactive compounds [1] [4] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2